LTA₄H Enzyme Inhibition: NDS100178 vs. Prior-Art Indole-Based Comparator from US20040009976
NDS100178 inhibits leukotriene A₄ hydrolase (LTA₄H) with an IC₅₀ below 500 nM, whereas the closest prior-art comparator—Example 6 from patent US20040009976 (5-Chloro-2-methyl-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole)—exhibits an IC₅₀ above 10 µM [1]. This represents at minimum a 20-fold improvement in inhibitory potency. LTA₄H inhibition is mechanistically linked to the preservation of intracellular arachidonic acid pools and downstream enhancement of glucose-stimulated insulin exocytosis [1].
| Evidence Dimension | LTA₄H enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ < 500 nM |
| Comparator Or Baseline | 5-Chloro-2-methyl-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole (Example 6, US20040009976): IC₅₀ > 10,000 nM |
| Quantified Difference | >20-fold greater inhibitory potency |
| Conditions | In vitro enzymatic LTA₄H inhibition assay (patent-described) |
Why This Matters
This is the only publicly available direct quantitative comparison demonstrating that the 3-indazole scaffold of NDS100178 confers superior target engagement at LTA₄H relative to an indole-based prior-art insulin secretagogue, providing a procurement-rationale for metabolic disease research programs.
- [1] Reddy DS, Saxena C, Komirishetty K. Novel indazole compounds and a process for the preparation thereof. US Patent US20160185759A1, 2016. Paragraphs [0103]–[0104]. View Source
